molecular formula C23H18N2OS B2415870 11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine CAS No. 866896-77-7

11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine

Cat. No.: B2415870
CAS No.: 866896-77-7
M. Wt: 370.47
InChI Key: KJNKHDTXXZJVMC-UHFFFAOYSA-N
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Description

11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C23H18N2OS and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyst-Free Synthesis: A catalyst-free method has been developed for synthesizing a new series of functionalized benzo[5,6]chromeno[2,3-d]pyrimidines. This process is eco-friendly, uses no catalyst, and allows easy isolation of products, highlighting the chemical versatility and accessibility of such compounds (Brahmachari & Nayek, 2017).
  • Novel Synthesis Methods: A novel method has been proposed for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, demonstrating the chemical feasibility of generating structurally diverse derivatives for further biological exploration (Osyanin et al., 2014).

Biological Activities

  • Antimicrobial Activity: Benzo[5,6]chromeno[2,3-d]pyrimidine derivatives have shown potent antimicrobial activity against both gram-positive and gram-negative bacterial species, indicating their potential as antibacterial agents (Ameli et al., 2017).
  • Antitubercular and Antimicrobial Activities: Some derivatives have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis and demonstrated pronounced antimicrobial activities, suggesting their application in combating infectious diseases (Kamdar et al., 2011).
  • Antiproliferative Activity: Certain benzo[5,6]chromeno[2,3-d]pyrimidines have been synthesized and screened for antiproliferative activity against colorectal cancer cell lines, showing potent inhibitory activity and highlighting their potential in cancer therapy (Choura et al., 2022).

Molecular and Structural Studies

  • Fluorescence Properties: Bichromophoric derivatives have been studied for their fluorescence properties, indicating the potential of such compounds in developing fluorescence probes sensitive to the polarity and pH of their surroundings (Syzova et al., 2004).

Properties

IUPAC Name

16-ethylsulfanyl-14-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c1-2-27-23-19-14-18-17-11-7-6-8-15(17)12-13-20(18)26-22(19)24-21(25-23)16-9-4-3-5-10-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNKHDTXXZJVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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